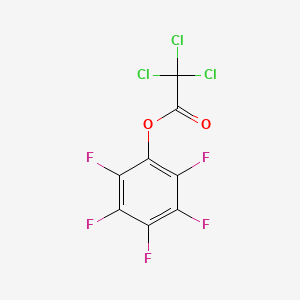

Pentafluorophenyl trichloroacetate

Description

Properties

CAS No. |

62164-69-6 |

|---|---|

Molecular Formula |

C8Cl3F5O2 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2,2,2-trichloroacetate |

InChI |

InChI=1S/C8Cl3F5O2/c9-8(10,11)7(17)18-6-4(15)2(13)1(12)3(14)5(6)16 |

InChI Key |

YBNKIFDMIYRERI-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The physicochemical behavior of pentafluorophenyl trichloroacetate can be inferred from structurally related esters (Table 1). Key parameters such as logP (lipophilicity) and log10WS (aqueous solubility) highlight trends influenced by substituents:

Table 1: Comparative Properties of Trichloroacetate Esters and Analogues

*Note: Data for this compound are extrapolated from analogues (e.g., succinic acid pentafluorophenyl ester: logP = 3.655 ; terephthalic acid pentafluorophenyl ester: log10WS = -8.20 ).

- Lipophilicity (logP): The pentafluorophenyl group increases lipophilicity compared to alkyl-substituted trichloroacetates (e.g., 1-chloropentyl variant), though steric effects may slightly reduce solubility.

- Aqueous Solubility (log10WS): Fluorinated esters like this compound exhibit exceptionally low solubility (log10WS ~ -8.2), comparable to heptadecyl trichloroacetate, due to hydrophobic fluorine substitution .

Reactivity and Stability

- Decomposition Behavior: Trichloroacetate ions demonstrate consistent thermal stability across derivatives. shows minimal variation in activation enthalpy (ΔH‡) for trichloroacetate decomposition in the presence of monocarboxylic acids (e.g., ΔH‡ = 22.7–23.1 kcal/mol), suggesting similar decomposition pathways regardless of ester substituents .

- Electrochemical Interactions: In polymerization systems, trichloroacetate anions exhibit moderate coordination strength, outperforming trifluoroacetate in stabilizing cationic metal catalysts while avoiding excessive ion pairing . The pentafluorophenyl group may further modulate electron density at the metal center.

Functional Comparisons in Solutions

- Hofmeister Effects: Sodium trichloroacetate (a related salt) demonstrates a unique "salting-out" effect on polymers like poly(N-isopropylacrylamide) (PNIPAM) despite being a weakly hydrated anion. This contrasts with thiocyanate, which stabilizes PNIPAM via direct binding. The salting-out mechanism involves anion-induced electrostatic destabilization of polymer-water interactions, highlighting trichloroacetate’s dual role as a weakly hydrated yet structure-making ion .

- Polymer Compatibility: Trichloroacetate anions are preferred over perchlorate or sulfonate in polymerization due to reduced corrosivity and environmental toxicity .

Key Research Findings

Catalytic Efficiency: Trichloroacetate-based catalysts achieve high yields in cycloolefin polymerization, with pentafluorophenyl variants likely enhancing electrophilic activation .

Solubility Limitations: Fluorinated trichloroacetates, including pentafluorophenyl derivatives, face challenges in aqueous applications due to extreme hydrophobicity (log10WS ≤ -8.20) .

Anion-Specific Effects: Trichloroacetate’s salting-out behavior in polymer solutions distinguishes it from other weakly hydrated anions, offering unique control over phase transitions .

Q & A

Q. What are the primary synthetic routes for pentafluorophenyl trichloroacetate, and how are reaction conditions optimized?

this compound is synthesized via active ester formation, typically using pentafluorophenol and trichloroacetyl chloride in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EEDQ (ethoxycarbonyl ethylene diamine). Reaction optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane), and temperature (20–25°C). Post-synthesis purification often employs normal-phase HPLC, yielding ~17% isolated product after 4 hours .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Q. How do solvent properties influence the decomposition kinetics of this compound?

Decomposition follows first-order kinetics, dependent on solvent nucleophilicity. In polar aprotic solvents (e.g., acetone), the trichloroacetate ion forms a transition complex with solvent molecules, accelerating cleavage. Eyring equation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots (log(k) vs. 1/T) reveal solvent-specific activation barriers. For example, acetic acid slows decomposition due to proton transfer stabilizing intermediates .

Q. Can controlled-potential coulometry quantify this compound in complex mixtures?

Yes. Electrolysis at tailored potentials selectively reduces trichloroacetate (E = −0.8 V vs. SCE) before dichloroacetate (E = −1.2 V). Charge integration via Faraday’s law determines trichloroacetate concentration (n = 2 electrons per molecule), achieving ±3% accuracy in aqueous matrices .

Q. What photochemical pathways lead to decomposition of this compound?

UV irradiation (λ = 254 nm) in argon matrices generates stable photoproducts:

Q. How do structural analogs (e.g., barium trichloroacetate) inform coordination chemistry studies?

Barium(II) trichloroacetate complexes exhibit μ-bridging motifs, confirmed by X-ray crystallography. FTIR and molar conductance data reveal solvent-dependent dissociation: aqueous solutions yield ionic species (Λm = 250–300 S·cm·mol), while DME stabilizes polymeric networks. These insights guide catalyst design for polymerization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.